
(S)-1-Methoxy-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(S)-1-Methoxy-5-oxopyrrolidine-2-carboxamide” is a chemical compound with the following structural formula:
This compound
- It belongs to the class of pyrrolidine derivatives and contains a carboxamide functional group.
- The compound’s chirality is specified as “S,” indicating that it has a specific spatial arrangement of atoms.
- Its systematic IUPAC name is (2S)-1-methoxy-5-oxopyrrolidine-2-carboxamide.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of an appropriate chiral amine with an activated carboxylic acid derivative (such as an acid chloride or anhydride) under controlled conditions.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or tetrahydrofuran) with the addition of a base (e.g., triethylamine) to facilitate the amidation process.
Industrial Production: Industrial-scale production may involve optimized conditions, large-scale reactors, and purification steps.
Chemical Reactions Analysis
Reactivity: “(S)-1-Methoxy-5-oxopyrrolidine-2-carboxamide” can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The major products depend on the specific reaction. For instance, oxidation yields the corresponding carboxylic acid, while reduction produces the alcohol.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors or ligands).
Medicine: May have applications in drug discovery or development.
Industry: Used in the preparation of pharmaceutical intermediates.
Mechanism of Action
- The exact mechanism of action depends on the specific context (e.g., as a drug or ligand).
- It may interact with specific receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: “(S)-1-Methoxy-5-oxopyrrolidine-2-carboxamide” stands out due to its specific chirality and functional groups.
Similar Compounds: Other pyrrolidine derivatives, such as proline or related amino acids, share structural similarities.
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
(2S)-1-methoxy-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H10N2O3/c1-11-8-4(6(7)10)2-3-5(8)9/h4H,2-3H2,1H3,(H2,7,10)/t4-/m0/s1 |
InChI Key |
TUSHHUQZMKHAQT-BYPYZUCNSA-N |
Isomeric SMILES |
CON1[C@@H](CCC1=O)C(=O)N |
Canonical SMILES |
CON1C(CCC1=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)


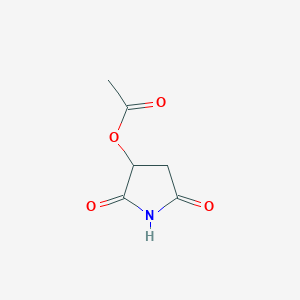
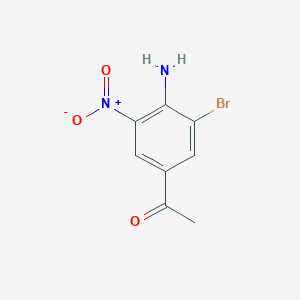
![3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
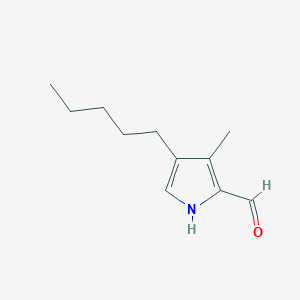

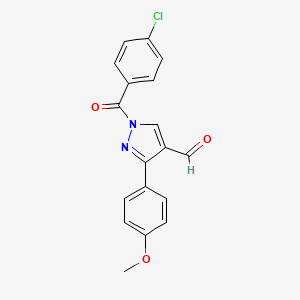

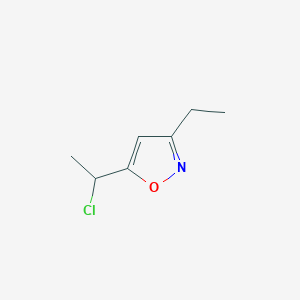
![5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12863357.png)
![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12863366.png)
